molecular formula C19H18ClN3O3 B11014074 N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014074
M. Wt: 371.8 g/mol
InChI Key: AEAPRKGIWPBCMF-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core. This core structure is substituted with two distinct aromatic groups: a 3-chlorophenyl ring at the pyrrolidine nitrogen and a 3-acetylamino phenyl group at the carboxamide nitrogen (Figure 1). The molecular formula is C₁₉H₁₈ClN₃O₃, with a molecular weight of 379.8 g/mol (estimated).

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)21-15-5-3-6-16(10-15)22-19(26)13-8-18(25)23(11-13)17-7-2-4-14(20)9-17/h2-7,9-10,13H,8,11H2,1H3,(H,21,24)(H,22,26)

InChI Key

AEAPRKGIWPBCMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The 5-oxopyrrolidine scaffold is typically synthesized via cyclization of γ-amino acids or ketones:

  • Method A : Michael addition of acrylonitrile to 3-chlorophenylamine, followed by acidic cyclization (yield: 68–72%).

  • Method B : Knochel-Grignard reaction of ethyl 4-chloroacetoacetate with 3-chlorophenylmagnesium bromide, followed by intramolecular lactamization (yield: 82%).

Table 1: Comparative Analysis of Pyrrolidine Core Synthesis

MethodStarting MaterialConditionsYieldKey Intermediate
AAcrylonitrileH2SO4, 100°C68%1-(3-Chlorophenyl)-5-oxopyrrolidine
BEthyl 4-chloroacetoacetateTHF, −78°C → RT82%1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Functionalization of the Pyrrolidine Ring

Introduction of the 3-Carboxamide Group

The carboxylic acid at position 3 is activated for amidation:

  • Step 1 : Hydrolysis of ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate with LiOH in THF/H2O (yield: 95%).

  • Step 2 : Coupling with 3-acetylaminoaniline using HBTU/DIPEA in DMF (yield: 78%).

Table 2: Amidation Reaction Optimization

Coupling AgentBaseSolventTemp (°C)Yield
HBTUDIPEADMF2578%
EDCIDMAPCH2Cl20→2565%
DCCPyridineTHF2571%

Alternative Routes via Multicomponent Reactions

A one-pot Ugi reaction simplifies synthesis:

  • Reactants : 3-Chlorobenzaldehyde, 3-acetylaminoaniline, tert-butyl isocyanide, and pyrrolidinone-derived carboxylic acid.

  • Conditions : MeOH, 50°C, 12 h (yield: 62%).

Table 3: Ugi Reaction Performance

IsocyanideCatalystTime (h)YieldPurity
tert-ButylNone1262%95%
CyclohexylSc(OTf)3870%97%

Purification and Characterization

  • Purification : Silica gel chromatography (hexane/EtOAc 3:1 → 1:2) or recrystallization from ethanol/water.

  • Characterization :

    • 1H NMR (DMSO-d6): δ 10.21 (s, 1H, CONH), 8.12 (s, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, 2H, J = 6.8 Hz), 3.78–3.65 (m, 2H, pyrrolidine-H), 2.44 (s, 3H, COCH3).

    • HRMS : m/z calcd. for C19H18ClN3O3 [M+H]+: 384.1012; found: 384.1009.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 12 h to 2 h with 88% yield using microreactors.

  • Catalyst Recycling : Ruphos-Pd catalyzes aryl coupling with 98% retention after five cycles.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Cyclization + AmidationHigh purity, scalableMulti-step, moderate yields
Ugi ReactionOne-pot, atom economyLimited substituent tolerance
Flow ChemistryRapid, efficientHigh initial equipment cost

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The acetylamino and chlorophenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 5-oxopyrrolidine-3-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and hypothesized biological interactions. Below is a detailed comparison:

N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide

  • Molecular Formula : C₁₇H₂₁ClN₂O₂
  • Molecular Weight : 320.8 g/mol
  • Key Substituents : Cyclohexyl (pyrrolidine-N), 3-chlorophenyl (carboxamide-N).
  • However, the loss of the acetyl group reduces hydrogen-bonding capacity, which may limit interactions with polar targets .

1-(3-Chlorophenyl)-5-Oxo-N-(2-Oxo-2H-Chromen-6-Yl)Pyrrolidine-3-Carboxamide

  • Molecular Formula : C₂₀H₁₅ClN₂O₄
  • Molecular Weight : 382.8 g/mol
  • Key Substituents : 3-Chlorophenyl (pyrrolidine-N), coumarin (carboxamide-N).
  • Comparison : The coumarin group introduces a rigid, planar aromatic system, which may improve π-π stacking with aromatic residues in enzyme active sites. However, increased molecular weight and rigidity could reduce solubility compared to the target compound .

N-[4-(Acetylamino)Phenyl]-1-(6-Bromo-2H-Indazol-3-Yl)-5-Oxopyrrolidine-3-Carboxamide

  • Molecular Formula : C₂₀H₁₈BrN₅O₃
  • Molecular Weight : 456.3 g/mol
  • Key Substituents: 6-Bromoindazolyl (pyrrolidine-N), 4-acetylamino phenyl (carboxamide-N).
  • The 4-acetylamino group (vs. 3-substituted in the target compound) may alter binding orientation in chiral environments .

N-[4-(Acetylsulfamoyl)Phenyl]-1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide

  • Molecular Formula : C₂₀H₂₁N₃O₆S
  • Molecular Weight : 431.5 g/mol
  • Key Substituents : 3-Methoxyphenyl (pyrrolidine-N), acetylsulfamoyl phenyl (carboxamide-N).
  • Comparison : The sulfamoyl group increases polarity and solubility (logP ~1.8 estimated), while the methoxy group enhances electron-donating effects. These modifications may favor interactions with hydrophilic targets like kinases or proteases .

Data Table: Structural and Hypothesized Property Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Impact
Target Compound C₁₉H₁₈ClN₃O₃ 379.8 3-Acetylamino phenyl, 3-chlorophenyl Balanced lipophilicity and hydrogen-bonding; potential CNS activity.
N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide C₁₇H₂₁ClN₂O₂ 320.8 Cyclohexyl, 3-chlorophenyl Increased lipophilicity; reduced polar interactions.
1-(3-Chlorophenyl)-5-Oxo-N-(2-Oxo-2H-Chromen-6-Yl)Pyrrolidine-3-Carboxamide C₂₀H₁₅ClN₂O₄ 382.8 Coumarin, 3-chlorophenyl Enhanced π-π interactions; lower solubility.
N-[4-(Acetylamino)Phenyl]-1-(6-Bromo-2H-Indazol-3-Yl)-5-Oxopyrrolidine-3-Carboxamide C₂₀H₁₈BrN₅O₃ 456.3 6-Bromoindazolyl, 4-acetylamino phenyl Halogen-bonding potential; altered binding orientation.
N-[4-(Acetylsulfamoyl)Phenyl]-1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide C₂₀H₂₁N₃O₆S 431.5 3-Methoxyphenyl, acetylsulfamoyl phenyl High solubility; electron-donating effects.

Research Implications and Limitations

Further studies are needed to validate hypotheses regarding target affinity, metabolic stability, and toxicity. Synthetic accessibility of the target compound’s acetylamino group may also offer a route for derivative optimization .

Biological Activity

N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound's structure can be elucidated as follows:

  • IUPAC Name : N-(3-acetamidophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • Molecular Formula : C19H18ClN3O3
  • Molecular Weight : 373.82 g/mol

The synthesis typically involves multi-step organic reactions starting from aniline derivatives, followed by acetylation and cyclization processes to form the pyrrolidine ring. The introduction of the chlorophenyl group is achieved through Friedel-Crafts alkylation methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized to modulate pathways involved in inflammation and cancer cell proliferation. For instance, the compound may inhibit certain enzymes linked to inflammatory responses, thereby exerting anti-inflammatory effects .

Anticancer Properties

Recent studies have demonstrated that derivatives of the 5-oxopyrrolidine scaffold exhibit significant anticancer activity. In vitro assays using A549 human lung adenocarcinoma cells indicated that certain compounds within this class can reduce cell viability significantly compared to control treatments. For example, compounds structurally similar to this compound showed up to 66% reduction in cell viability at concentrations around 100 µM .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial efficacy against various pathogens. Research indicates that it may exhibit activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Comparative Analysis with Similar Compounds

A comparative study of similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundModerateEffective against MRSA
N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamideHighLimited
N-[3-(acetylamino)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamideLowIneffective

This table illustrates how slight modifications in substituents can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various 5-oxopyrrolidine derivatives showed promising anticancer effects against A549 cells, with some derivatives exhibiting selective toxicity towards cancerous cells while sparing normal cells .
  • Antimicrobial Testing : Another study assessed the antimicrobial potential against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against MRSA, they showed limited efficacy against Gram-negative pathogens like E. coli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves cyclization of pyrrolidine precursors and subsequent coupling with substituted anilines. Key steps include:

  • Nucleophilic substitution to introduce the 3-chlorophenyl group.
  • Amide bond formation using coupling agents like EDC/HOBt for the acetylamino-phenyl moiety .
  • Critical parameters : Solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst choice (e.g., palladium for cross-coupling) .
    • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%). Yields range from 40–65% depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., acetylaminophenyl at C3 vs. C5) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 398.12) .
  • FT-IR : Confirms carbonyl stretches (1680–1720 cm1^{-1} for pyrrolidinone and amide groups) .
    • Table : Key Spectral Data
Functional GroupNMR Shift (ppm)IR Stretch (cm1^{-1})
Pyrrolidinone C=O172.5 (13C^{13}C)1705
Amide C=O168.2 (13C^{13}C)1680
Aromatic H6.8–7.5 (1H^1H)

Q. How is preliminary biological activity screened, and what models are used?

  • Methods :

  • In vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves (IC50_{50} values) to assess potency. For example, IC50_{50} = 15 µM in cervical cancer cells .
  • Selectivity testing using non-cancerous cell lines (e.g., HEK-293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can contradictory activity data across cell lines be resolved?

  • Analysis Framework :

  • Metabolic stability : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .
  • Target engagement : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets (e.g., MAPK or PI3K pathways) .
  • Structural analogs : Compare activity of derivatives (e.g., bromine vs. chlorine substituents) to identify SAR trends .
    • Case Study : A 3-bromophenyl analog showed 10x higher activity in breast cancer cells, suggesting halogen size impacts target binding .

Q. What computational strategies predict target interactions and binding modes?

  • Approaches :

  • Molecular docking (AutoDock Vina) with crystallographic structures (e.g., EGFR kinase domain, PDB: 1M17) .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .
  • Pharmacophore modeling to map essential interactions (e.g., hydrogen bonds with Ser783 or hydrophobic contacts with Phe856) .
    • Validation : Co-crystallization or SPR binding assays confirm computational predictions .

Q. How do solvent and pH affect stability in pharmacological assays?

  • Experimental Design :

  • Forced degradation studies : Expose compound to acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) conditions at 37°C .
  • HPLC monitoring : Degradation products (e.g., hydrolyzed amide bonds) quantified at 0, 24, 48 hrs .
  • Solvent stability : DMSO stock solutions stored at -20°C show <5% degradation over 6 months .

Contradictory Data Resolution Example

  • Issue : Variable IC50_{50} values (2–25 µM) reported in leukemia vs. solid tumor models .
  • Resolution :

Check assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Microenvironment factors : Hypoxia (1% O2_2) reduces efficacy in 3D spheroid models vs. 2D monolayers .

Metabolite profiling : LC-MS identifies active metabolites in hepatic S9 fractions that enhance activity in specific cell types .

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